

Technical Guide: Physicochemical and Pharmacokinetic Properties of Caffeine-d9

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Compound of Interest

Compound Name: Caffeine-d9

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the deuterated isotopologue of caffeine, **Caffeine-d9**. It includes key identifiers, physicochemical data, and a comparative overview of its pharmacokinetics, which are of significant interest in drug development and research.

Physicochemical Data

Caffeine-d9, also known as 1,3,7-Tris(trideuteriomethyl)purine-2,6-dione, is a stable, non-toxic isotopologue of caffeine where the nine hydrogen atoms of the three methyl groups are replaced with deuterium.^[1] This substitution provides a valuable tool for metabolic studies and offers a modified pharmacokinetic profile.

The key quantitative data for **Caffeine-d9** are summarized in the table below for easy reference and comparison.

Parameter	Value	Reference(s)
CAS Number	72238-85-8	[1][2][3][4][5]
Molecular Formula	C ₈ HD ₉ N ₄ O ₂	[2][3]
Molecular Weight	203.25 g/mol	[1][2][3][4][5][6]
Isotopic Enrichment	≥99 atom % D	[4][6]
Unlabeled CAS Number	58-08-2	[3][4]

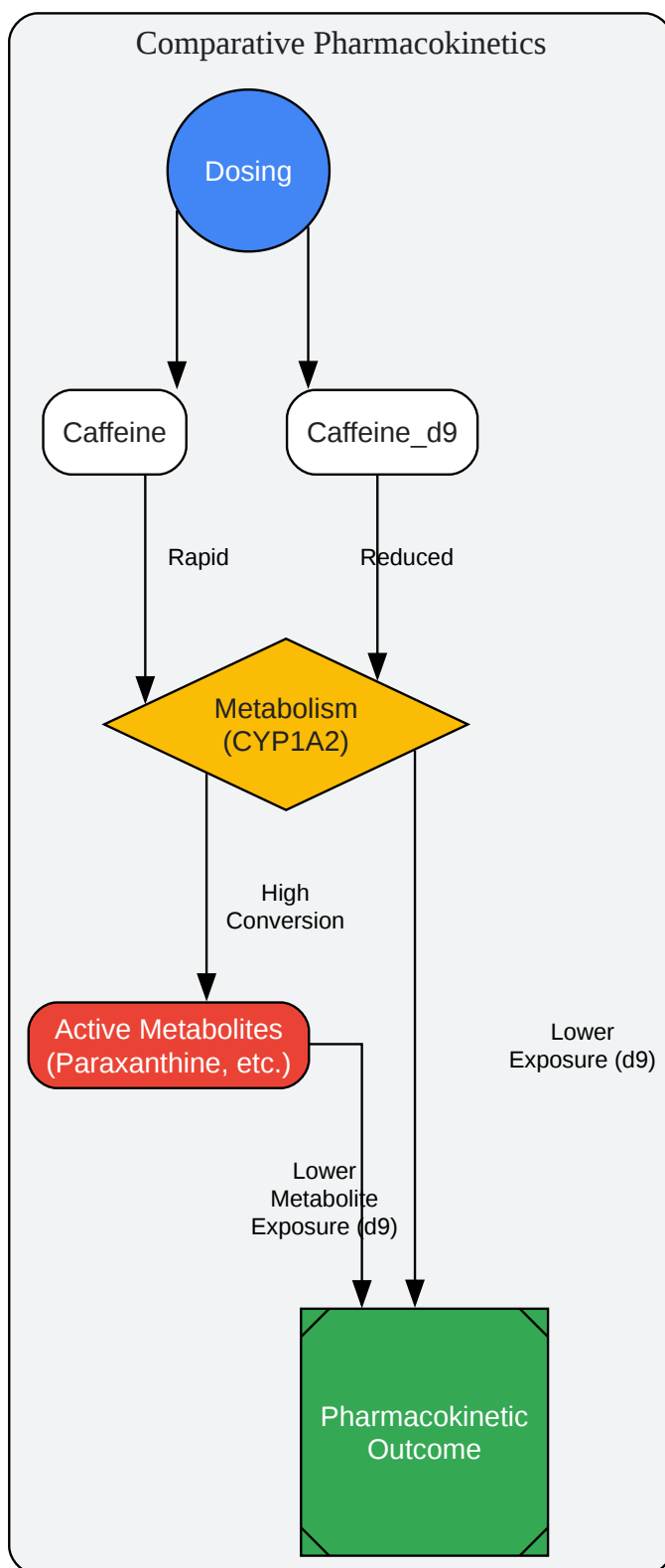
Pharmacokinetics: A Comparative Overview

The primary interest in **Caffeine-d9** for drug development lies in its altered pharmacokinetic profile compared to standard caffeine. The substitution of hydrogen with deuterium strengthens the chemical bonds, making the methyl groups less susceptible to enzymatic metabolism.[1][7]

A human pharmacokinetic study revealed significant differences between the two compounds. While the time to maximum plasma concentration (T_{max}) was similar, **Caffeine-d9** exhibited a higher peak plasma concentration (C_{max}) and a four- to five-fold greater total exposure (AUC) than a comparable dose of caffeine.[1][7][8] Furthermore, the exposure to the primary active metabolites of caffeine—paraxanthine, theobromine, and theophylline—was substantially reduced with **Caffeine-d9** administration.[1][7]

This altered metabolic pathway suggests that **Caffeine-d9** may offer a longer duration of action and a different side-effect profile, making it a compound of interest for various applications.

The following diagram illustrates the logical relationship in the comparative pharmacokinetics of Caffeine and **Caffeine-d9** based on clinical findings.



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Caption: Comparative metabolic pathway of Caffeine vs. **Caffeine-d9**.

Experimental Protocols: Human Pharmacokinetic Study

The following provides a generalized methodology for a clinical study designed to compare the pharmacokinetics of Caffeine and **Caffeine-d9**, as informed by publicly available study descriptions.

Objective: To compare the single-dose pharmacokinetics of Caffeine versus **Caffeine-d9** and their respective primary metabolites in healthy adult volunteers.

Study Design:

- Type: Randomized, controlled, double-blind, two-period crossover study.
- Participants: Healthy adult volunteers, screened for inclusion/exclusion criteria (e.g., typical caffeine consumption, no contraindicating medical conditions).
- Phases:
 - Period 1: Participants are randomly assigned to receive a single dose of either standard caffeine or **Caffeine-d9**.
 - Washout Period: A sufficient time is allowed for the complete clearance of the compound from the body.
 - Period 2: Participants receive the alternate compound from the one they received in Period 1.

Methodology:

- Dosing: Participants receive a standardized dose of either unlabeled caffeine or **Caffeine-d9** at two different dose levels.
- Sample Collection: Blood samples are collected at predetermined time points before dosing (baseline) and for up to 48 hours post-administration.

- **Sample Analysis:** Plasma is separated from the blood samples. Plasma levels of caffeine, **Caffeine-d9**, and their respective primary metabolites (paraxanthine, theobromine, theophylline) are quantified using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Pharmacokinetic Analysis:** The collected data is used to determine key pharmacokinetic parameters, including:
 - Cmax: Maximum (or peak) serum concentration.
 - Tmax: Time at which Cmax is observed.
 - AUC (Area Under the Curve): Total drug exposure over time.
 - Half-life ($t_{1/2}$): The time required for the concentration of the drug in the body to be reduced by one-half.

Data Interpretation: The pharmacokinetic parameters of **Caffeine-d9** are compared to those of standard caffeine to assess for statistically significant differences in absorption, distribution, metabolism, and excretion.

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